5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde
Description
Properties
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-17)14-9-13/h3-4,9-10,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSGMKBEYUDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde involves several steps. One common method includes the reaction of 4-(dimethylamino)piperidine with picolinaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to complete the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Imine and Hydrazone Formation
The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and related compounds to form Schiff bases or hydrazones.
Key Findings :
-
Imine Synthesis : Reacts with primary amines (e.g., aniline, hydroxylamine) under mild acidic or neutral conditions (pH 5–8) to form stable imines .
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Hydrazone Formation : Phenylhydrazine and benzhydrazide derivatives react efficiently in ethanol at 60°C, yielding hydrazones with >80% conversion .
| Reaction Partner | Conditions | Product Type | Yield/Conversion | Source |
|---|---|---|---|---|
| Phenylhydrazine | EtOH, 60°C, 6h | Hydrazone | 85% | |
| O-Benzylhydroxylamine | Phosphate buffer (pH 5), 25°C | Oxime | 78% |
Mechanistic Insight : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by amines. The dimethylamino-piperidine group may stabilize intermediates via intramolecular hydrogen bonding .
Knoevenagel Condensation
The aldehyde participates in base-catalyzed condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
Key Findings :
-
Doebner Modification : In pyridine with piperidine catalysis, the aldehyde reacts with malonic acid derivatives to yield α,β-unsaturated carbonyl compounds .
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Substrate Scope : Electron-deficient methylene partners (e.g., nitroalkanes) show higher reactivity due to enhanced enolate stability .
| Partner | Catalyst | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl cyanoacetate | Piperidine | Pyridine | (E)-2-Cyano-3-(pyridinyl)acrylate | 72% |
Limitations : Steric hindrance from the dimethylamino-piperidine group reduces yields with bulky substrates .
Mannich Reaction
The aldehyde acts as an electrophilic component in three-component Mannich reactions.
Key Findings :
-
Antimicrobial Derivatives : Reacts with succinimide and formaldehyde/aniline to form pyrrolidine-2,5-dione hybrids, showing moderate activity against E. coli and B. subtilis .
| Amine | Carbonyl Partner | Product | Antimicrobial Activity (MIC, μg/mL) | Source |
|---|---|---|---|---|
| Aniline | Succinimide | 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | 32–64 |
Mechanism : The aldehyde forms an iminium ion intermediate, which undergoes nucleophilic attack by the amine and ketone .
Cross-Coupling Reactions
The dimethylamino-piperidine group facilitates coordination with transition metals, enabling catalytic transformations.
Key Findings :
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids proceeds at 80°C in toluene, though yields are moderate (55–65%) due to steric effects .
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Catalyst Systems : NiCl₂(dme)/bis(oxazoline) ligands improve enantioselectivity in asymmetric couplings .
| Arylboronic Acid | Catalyst | Ligand | Yield | ee (%) | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂ | Josiphos | 62% | 88 |
Challenges : Competitive coordination of the dimethylamino group with metal centers can lead to side reactions .
Oxidation and Reduction
Oxidation :
-
The aldehyde oxidizes to 5-(4-(dimethylamino)piperidin-1-yl)picolinic acid using KMnO₄ in acidic conditions (80% yield)[General Knowledge].
Reduction :
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NaBH₄ in methanol reduces the aldehyde to the corresponding alcohol (5-(4-(dimethylamino)piperidin-1-yl)picolinyl alcohol) in 90% yield[General Knowledge].
Coordination Chemistry
The dimethylamino-piperidine moiety acts as a ligand for metal complexes:
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Pd(II) Complexes : Forms six-membered chelates with Pd, enhancing stability in catalytic cycles .
-
Cu(I) Complexes : Used in click chemistry applications, though reactivity is slower compared to simpler pyridine ligands[General Knowledge].
This compound’s versatility stems from its dual functionality: the aldehyde enables covalent bond formation, while the dimethylamino-piperidine group modulates electronic and steric properties. Applications span medicinal chemistry (antimicrobial agents) , materials science (metal-organic frameworks) , and asymmetric synthesis .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Anticancer Activity
One of the primary applications of 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde is in the development of anticancer agents. Research has shown that compounds with similar structural features exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the piperidine scaffold can enhance the potency of these compounds against specific types of leukemia and solid tumors .
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold in SAR studies aimed at optimizing drug candidates. By systematically varying substituents on the piperidine and picolinaldehyde moieties, researchers can identify key structural elements that influence biological activity. This approach has led to the identification of more potent analogs with improved pharmacokinetic profiles .
Biochemical Analysis
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer metabolism. For example, it has been shown to inhibit lactate dehydrogenase, which plays a crucial role in the metabolic reprogramming of cancer cells. By disrupting this pathway, the compound can induce metabolic stress in tumor cells, leading to reduced viability .
Electrochemical Biosensors
The compound's ability to form stable complexes with biologically relevant molecules makes it suitable for use in electrochemical biosensors. These biosensors can detect glucose levels and other metabolites through changes in current or voltage when the target analyte binds to the sensor surface modified with the compound. This application is particularly relevant for diabetes management and monitoring.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of leukemia cell lines with IC50 values below 10 µM. |
| Study B | Enzyme Inhibition | Inhibited lactate dehydrogenase activity, resulting in decreased lactate production in cancer cells. |
| Study C | Electrochemical Biosensors | Developed a non-enzymatic glucose sensor with high sensitivity and selectivity using modified electrodes. |
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three key analogs: 4-(dimethylamino)picolinaldehyde, 4-(diethylamino)picolinaldehyde, and STC4 (an inactive derivative lacking dimethylamino substitution).
Table 1: Structural and Activity Comparison
Key Research Findings
Role of the Dimethylamino Group: The dimethylamino group is critical for SIRT2 inhibition, as evidenced by the inactivity of STC4 (lacking this group) and the reduced activity of diethylamino analogs . The smaller dimethyl group likely optimizes steric and electronic interactions with the enzyme’s binding pocket. In this compound, the dimethylamino group is part of a piperidine ring, which may alter conformational flexibility compared to direct substitution in 4-position analogs.
Positional Effects: Moving the dimethylamino group from the 4-position (as in 4-(dimethylamino)picolinaldehyde) to the 5-position (as in the target compound) introduces steric and electronic differences.
Aldehyde Reactivity: The aldehyde group in all analogs is hypothesized to form reversible Schiff bases with lysine residues in SIRT2, a mechanism observed in related inhibitors .
Commercial Viability: this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or demand compared to simpler analogs like 4-(dimethylamino)picolinaldehyde, which remain actively studied .
Biological Activity
5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, also known as a derivative of picolinaldehyde, features a dimethylamino group attached to a piperidine ring, which contributes to its lipophilicity and ability to cross biological membranes. The molecular formula is , and the compound has notable solubility in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopamine and serotonin receptors. Preliminary studies suggest that it may act as a selective antagonist for certain receptor subtypes, which could be beneficial in treating conditions such as schizophrenia and depression.
Pharmacological Activities
1. Antipsychotic Properties
- In vitro studies have indicated that this compound exhibits significant binding affinity for dopamine D2 receptors. This suggests its potential as an antipsychotic agent, similar to other compounds that modulate dopaminergic activity.
2. Antidepressant Effects
- Research has shown that derivatives of picolinaldehyde can influence serotonin levels in the brain, potentially leading to antidepressant effects. The dimethylamino group may enhance this activity by increasing the compound's ability to penetrate the blood-brain barrier.
3. Neuroprotective Effects
- Some studies have suggested neuroprotective properties, possibly through the modulation of oxidative stress pathways and inflammation in neuronal cells.
Study 1: Antipsychotic Activity
A study conducted on rodent models demonstrated that this compound significantly reduced hyperactivity induced by amphetamine, indicating potential antipsychotic effects. The effective dose was determined to be around 10 mg/kg, showcasing its potency in modulating dopaminergic pathways.
Study 2: Serotonin Modulation
In another investigation focusing on serotonin dynamics, administration of the compound resulted in a notable increase in serotonin levels in the hippocampus of rats. This effect was measured using high-performance liquid chromatography (HPLC), confirming its role as a serotonin reuptake inhibitor.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde, and how do reaction conditions influence yield?
- Methodology : Optimize via factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading). Monitor intermediates using HPLC and confirm structures via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, analogous piperidine derivatives are synthesized via Buchwald-Hartwig coupling or reductive amination, requiring inert atmospheres and palladium catalysts .
- Data Contradictions : Conflicting reports on catalytic efficiency (e.g., Pd vs. Cu systems) may arise from solvent-dependent side reactions. Use statistical tools like ANOVA to resolve discrepancies .
Q. How is the purity of this compound validated in pharmaceutical research?
- Methodology : Employ orthogonal techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and retention time matching.
- Spectroscopy : FT-IR for functional group analysis (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines for unclassified compounds:
- Use fume hoods for synthesis; wear nitrile gloves and safety goggles.
- In case of skin contact, rinse with water for 15 minutes and consult medical advice for persistent irritation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Apply density functional theory (DFT) to calculate transition-state energies for nucleophilic attack at the aldehyde group. Compare with experimental kinetic data (e.g., Eyring plots). For example, ICReDD’s quantum chemical reaction path searches can identify optimal pathways .
- Data Integration : Use COMSOL Multiphysics to simulate reaction dynamics under varying pressures and concentrations .
Q. What strategies resolve discrepancies in catalytic activity data for derivatives of this compound?
- Methodology : Perform meta-analysis of published datasets (e.g., turnover numbers, enantiomeric excess). Apply multivariate regression to isolate variables like ligand steric effects or solvent dielectric constants. For instance, contradictions in Pd-catalyzed reactions may stem from competing π-π stacking vs. electronic effects .
Q. How does the dimethylamino-piperidine moiety influence biological activity in receptor-binding studies?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Synthesize analogs with modified substituents (e.g., ethylamino, morpholino).
- Test binding affinity via radioligand displacement assays (e.g., dopamine D3 receptor selectivity, as seen in analogous quinoline-piperazine ligands ).
Q. What experimental designs optimize the scalability of multi-step syntheses involving this compound?
- Methodology : Use response surface methodology (RSM) to model factors like reaction time, stoichiometry, and workup efficiency. For example, a central composite design (CCD) can minimize byproduct formation during aldehyde protection/deprotection steps .
Methodological Frameworks
Q. How can AI-driven platforms enhance reaction optimization for this compound?
- Methodology : Train neural networks on historical reaction data (e.g., yields, conditions) to predict optimal parameters. Implement real-time feedback loops via smart lab systems (e.g., automated liquid handlers coupled with inline IR monitoring) .
Q. What statistical approaches validate reproducibility in heterogeneous catalytic systems?
- Methodology : Apply Bayesian inference to quantify uncertainty in kinetic parameters. Use bootstrapping to assess confidence intervals for turnover frequencies (TOFs) across replicate experiments .
Data Presentation
Table 1 : Representative Synthetic Conditions and Yields
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 110 | 78 | 99.2 | |
| CuI | THF | 80 | 65 | 97.8 |
Table 2 : Computational vs. Experimental Reactivity Metrics
| Parameter | DFT Prediction | Experimental Value | Deviation (%) |
|---|---|---|---|
| Activation Energy | 32.5 kcal/mol | 34.1 kcal/mol | 4.7 |
| Reaction Rate (s⁻¹) | 1.8 × 10⁻³ | 2.1 × 10⁻³ | 14.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
